molecular formula C43H65N5O10S B1662509 Tubulysin A CAS No. 205304-86-5

Tubulysin A

Cat. No.: B1662509
CAS No.: 205304-86-5
M. Wt: 844.1 g/mol
InChI Key: IBEDDHUHZBDXGB-OEJISELMSA-N
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Description

Tubulysin A is a diester and a carboxylic acid.
This compound is a natural product found in Archangium gephyra with data available.

Mechanism of Action

Target of Action

Tubulysin A, an antimitotic tetrapeptide, primarily targets tubulin , a protein that forms the cytoskeleton and mitotic machinery of dividing cells . Tubulin is a major target for anticancer drug discovery due to the enhanced proliferation of cancer cells in comparison to healthy and nonproliferating cells .

Mode of Action

This compound interacts with tubulin by inhibiting its polymerization . This interaction leads to the rapid disintegration of the cytoskeleton and mitotic machinery of dividing cells . The compound’s potent microtubule inhibition capabilities result in the induction of apoptosis, or programmed cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly process . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, structures essential for cell division, transport, and structure maintenance . This disruption leads to cell cycle arrest in the G2/M phase and eventually causes cell death by apoptosis .

Pharmacokinetics

This compound has shown potent antiproliferative activity against a variety of cancer cells, suggesting it may have favorable bioavailability .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . By disrupting microtubule formation, this compound causes cell cycle arrest and triggers the apoptotic process . This leads to potent antiproliferative activity against human cancer cells, including drug-resistant cells .

Action Environment

The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound was originally isolated from myxobacteria, suggesting that its production and activity may be influenced by microbial environmental conditions .

Biochemical Analysis

Biochemical Properties

Tubulysin A shows potent antiproliferative activity in a panel of human cancer cell lines . It interacts with microtubules, leading to their depolymerization . This interaction disrupts the normal function of microtubules in cell division, leading to mitotic arrest .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells but not in normal cells . It also shows significant potential antiangiogenic properties in several in vitro assays .

Molecular Mechanism

The mechanism of action of this compound involves the disruption of microtubule dynamics, leading to the collapse of the cytoskeleton and resulting in apoptotic cell death . It exerts its effects at the molecular level by binding to tubulin, a protein that forms microtubules, and inhibiting its polymerization .

Temporal Effects in Laboratory Settings

It has been observed that this compound retains its activity even in multidrug-resistant cell lines .

Dosage Effects in Animal Models

The maximum tolerated dose of this compound in nude mice administered in three weekly doses is 0.05 mg/kg; doses above this resulted in treatment-related deaths .

Metabolic Pathways

This compound is biosynthesized by a mixed nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system .

Transport and Distribution

It is known that this compound is generally administered intravenously, and it is distributed to the whole body, including tissues with aplenty blood flow, like the liver .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where microtubules are abundant, such as the cytoplasm and the mitotic spindle during cell division .

Properties

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N5O10S/c1-10-27(6)38(46-40(53)34-13-11-12-18-47(34)9)42(54)48(24-57-37(51)19-25(2)3)35(26(4)5)22-36(58-29(8)49)41-45-33(23-59-41)39(52)44-31(20-28(7)43(55)56)21-30-14-16-32(50)17-15-30/h14-17,23,25-28,31,34-36,38,50H,10-13,18-22,24H2,1-9H3,(H,44,52)(H,46,53)(H,55,56)/t27-,28-,31+,34+,35+,36+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEDDHUHZBDXGB-OEJISELMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC(C)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC(C)C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N5O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478254
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205304-86-5
Record name Tubulysin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubulysin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tubulysin a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TUBULYSIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9RP3ADE9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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